4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride
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Overview
Description
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride is a chemical compound with a molecular weight of 192.65 g/mol . It is known for its unique spirocyclic structure, which includes an oxazolidinone ring fused to a diazaspiro nonane system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base, such as sodium hydroxide, and may be conducted in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and spirocyclic derivatives .
Scientific Research Applications
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the methyl group.
Other Spirocyclic Oxazolidinones: Various spirocyclic oxazolidinones with different substituents can be compared based on their chemical and biological properties.
Uniqueness
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxazolidinone and diazaspiro nonane systems. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Biological Activity
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride (CAS Number: 2260932-64-5) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by a spirocyclic structure that includes both oxazolidinone and diazaspiro nonane systems, which may contribute to its distinct chemical reactivity and biological properties.
- Molecular Weight : 192.65 g/mol
- Molecular Formula : C₇H₁₃ClN₂O₂
- IUPAC Name : this compound
The synthesis of this compound typically involves the cyclization of appropriate precursors, often starting from a suitable amine and an epoxide under controlled conditions. The resulting spirocyclic structure is believed to interact with specific molecular targets, modulating enzyme or receptor activity, which is critical for its biological effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit the activity of enzymes involved in cancer cell proliferation, particularly those over-expressed in certain cancer types. For instance, the compound's interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1) has been noted, which is crucial in cancer metabolism and drug resistance .
Case Studies
Several case studies provide insights into the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial potency.
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines have shown that the compound can induce apoptosis in cancer cells, particularly through the inhibition of key signaling pathways involved in cell survival and proliferation. The IC50 values observed were promising, suggesting potential for further development as an anticancer therapeutic agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other spirocyclic compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one | Structure | Antimicrobial, Anticancer |
Other Spirocyclic Oxazolidinones | Varies | Variable activities depending on substituents |
This table highlights how variations in structure can influence biological outcomes, emphasizing the unique potential of this compound.
Properties
IUPAC Name |
4-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-5-7(2-3-8-4-7)11-6(10)9-5;/h5,8H,2-4H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDATRFESPHHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCNC2)OC(=O)N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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